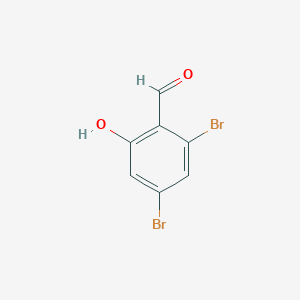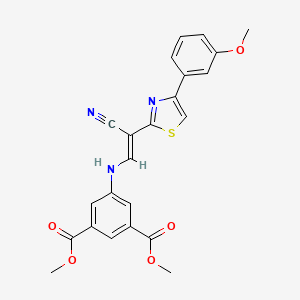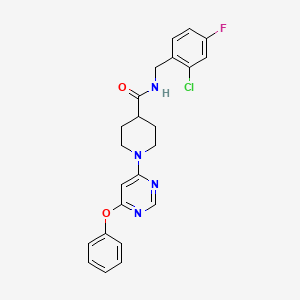![molecular formula C22H23N5O2 B2940541 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide CAS No. 1357729-28-2](/img/structure/B2940541.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
The core structure of this compound is reminiscent of privileged structures in medicinal chemistry, which are molecular frameworks frequently found in drugs that interact with a variety of biological targets. The triazoloquinoxaline moiety, in particular, is a versatile scaffold for the development of new therapeutic agents . Researchers can modify this core structure to create a library of derivatives, each with the potential to bind to different receptors and enzymes, leading to the discovery of new medicines.
Anticancer Agents: Targeting c-Met Kinase
Derivatives of triazoloquinoxaline have been explored as potential c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. By inhibiting c-Met kinase, these compounds can exhibit potent anti-tumor activity. For instance, certain derivatives have shown effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), indicating their potential as anticancer agents .
Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines
Triazoloquinoxaline derivatives have also been synthesized and investigated for their cytotoxic activity against human cancer cell lines . Some of these derivatives have demonstrated comparable activity to established anticancer drugs like doxorubicin, suggesting their use in chemotherapy regimens.
DNA Intercalation: Mechanism of Anticancer Action
The intercalation into DNA is a mechanism by which certain anticancer agents work. Novel triazoloquinoxaline derivatives have been designed to act as DNA intercalators . These compounds can insert themselves between the base pairs of DNA, disrupting the function and replication of cancer cells, leading to cell death.
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline family of compounds has been highlighted for their potential in medicinal chemistry . Future research could focus on further exploring the therapeutic potential of these compounds, including “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide”.
properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)20-24-25-21-22(29)26(17-10-6-7-11-18(17)27(20)21)14-19(28)23-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZUDHOIQCJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)
![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)


![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)
![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)
